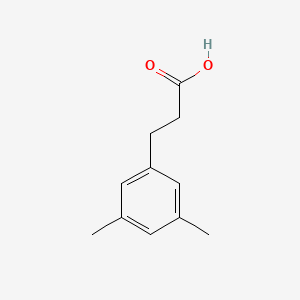

3-(3,5-Dimethylphenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-9(2)7-10(6-8)3-4-11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPNDKXTGJGIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591559 | |

| Record name | 3-(3,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42287-87-6 | |

| Record name | 3,5-Dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42287-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dimethylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies

Established Synthetic Routes for 3-(3,5-Dimethylphenyl)propanoic acid

Several reliable methods have been developed for the synthesis of this compound, each with distinct advantages. These routes include the oxidation of propiophenone precursors, reactions involving malonic acid derivatives, and condensation reactions starting from 3,5-dimethylaniline.

Propiophenone Oxidation Methods

The oxidation of propiophenones serves as a direct route to corresponding propanoic acids. While specific examples detailing the oxidation of 3',5'-dimethylpropiophenone are not prevalent in readily available literature, the general transformation is a fundamental organic reaction. Propiophenone itself can be synthesized through a Friedel-Crafts reaction involving benzene (B151609) and propionyl chloride or propionic anhydride (B1165640). google.com An alternative, vapor-phase cross-decarboxylation process reacts benzoic acid with propionic acid over a catalyst at high temperatures. google.com

Once the substituted propiophenone is obtained, various oxidizing agents can be employed to convert the ethyl ketone side chain into a carboxylic acid. Common methods for such transformations include the haloform reaction (if a methyl ketone is present) or stronger oxidizing agents like potassium permanganate or chromic acid, which can cleave the ketone to the desired carboxylic acid under controlled conditions. The specific conditions would need to be optimized to favor the formation of this compound and minimize side reactions.

Malonic Acid Derivative Reactions

The malonic ester synthesis is a versatile and widely used method for the preparation of carboxylic acids. askthenerd.comucla.eduwikipedia.org This pathway involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. askthenerd.comvedantu.compearson.com

The key steps for synthesizing this compound via this route are:

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate. askthenerd.compearson.com

Alkylation: The enolate nucleophile is then reacted with a suitable alkyl halide in an SN2 reaction. For this specific synthesis, the required alkylating agent is 3,5-dimethylbenzyl halide (e.g., 3,5-dimethylbenzyl bromide or chloride).

Hydrolysis and Decarboxylation: The resulting dialkyl malonate is subsequently hydrolyzed, usually under acidic conditions, to convert the ester groups into carboxylic acids. The intermediate dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound. askthenerd.compearson.com

This method is advantageous as it allows for the straightforward introduction of the desired substituted benzyl group. askthenerd.com

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Enolate Formation | Diethyl malonate, Sodium ethoxide in ethanol | Diethyl malonate enolate |

| 2. Alkylation | 3,5-Dimethylbenzyl bromide | Diethyl (3,5-dimethylbenzyl)malonate |

| 3. Hydrolysis & Decarboxylation | Acid (e.g., H₃O⁺), Heat | This compound |

Condensation Reactions with 3,5-Dimethylaniline

Synthesizing this compound from 3,5-dimethylaniline presents a more complex, multi-step pathway. One potential strategy involves a Sandmeyer-type reaction to convert the aniline (B41778) into a more versatile intermediate.

A plausible reaction sequence could be:

Diazotization: 3,5-Dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. google.com

Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) cyanide to introduce a nitrile group onto the aromatic ring, yielding 3,5-dimethylbenzonitrile.

Reduction to Benzyl Alcohol: The nitrile can be reduced to the corresponding primary amine and subsequently converted to the alcohol, or more directly, reduced to 3,5-dimethylbenzyl alcohol using a suitable reducing agent.

Halogenation: The benzyl alcohol is then converted to 3,5-dimethylbenzyl halide (e.g., using PBr₃ or SOCl₂).

Chain Elongation: The resulting benzyl halide can then be used in a variety of chain-elongation reactions, such as the malonic ester synthesis described previously or by reaction with a cyanide source followed by hydrolysis to afford the final propanoic acid.

This route is more circuitous than others but demonstrates the utility of aniline derivatives as starting materials for complex molecular scaffolds.

Stereoselective Synthesis of Enantiomers

The development of stereoselective syntheses is crucial for accessing enantiomerically pure forms of chiral molecules. For propanoic acids with a chiral center, such as derivatives of this compound substituted at the α or β position, asymmetric synthesis methods are employed.

One notable approach is the use of Evans chemistry, which utilizes chiral oxazolidinone auxiliaries to direct stereoselective alkylation or aldol reactions. For instance, in the synthesis of related β-hydroxy propanoic acids, an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone can afford intermediates with moderate to good diastereoselectivity. nih.gov The resulting diastereomers can often be separated by chromatography, and subsequent chemical steps, including dechlorination and cleavage of the chiral auxiliary, yield the enantiomerically enriched target acid. nih.gov

| Method | Key Feature | Application Example |

| Evans Asymmetric Aldol Reaction | Use of chiral oxazolidinone auxiliaries | Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid |

Synthesis of Related Propanoic Acid Derivatives

The core structure of this compound can be modified to create a variety of derivatives with potentially novel properties. A significant class of such derivatives includes those with amino substitutions.

Amino-substituted Propanoic Acid Derivatives

The synthesis of amino-substituted propanoic acids is of great interest, particularly in the field of medicinal chemistry, where they can serve as building blocks for peptides or as scaffolds for pharmacologically active molecules. nih.govorganic-chemistry.orgnih.gov

A general method for preparing N-substituted β-amino acid esters involves the Michael addition of an amine to an α,β-unsaturated ester. For example, the reaction of an aniline derivative, like 4-aminophenol, with methyl acrylate can yield the corresponding N-aryl-β-alanine methyl ester. nih.gov This ester can then be further functionalized, for instance, by hydrazinolysis to form a hydrazide, which is a versatile intermediate for creating a wide range of derivatives, including hydrazones and heterocyclic compounds. nih.gov

Another approach involves the synthesis of novel (R)-2-amino-3-triazolylpropanoic acid derivatives. This can be achieved starting from protected aspartic acid derivatives. The synthesis involves the formation of a triazole ring from an azide and an alkyne via a copper-catalyzed cycloaddition, followed by deprotection steps to yield the final amino acid derivative. frontiersin.org

| Derivative Type | Synthetic Approach | Key Intermediates |

| N-Aryl-β-alanine esters | Michael addition of anilines to acrylates | N-(4-hydroxyphenyl)-β-alanine methyl ester |

| 2-Amino-3-triazolylpropanoic acids | Cycloaddition from protected aspartic acid | Azide and alkyne precursors |

Thiazole (B1198619) and Heterocyclic Derivatives

Thiazole rings are significant structural motifs in many biologically active compounds. eurekaselect.comnih.gov A primary method for synthesizing thiazole derivatives from a carboxylic acid precursor involves its conversion to a thioamide, followed by a Hantzsch-type cyclization with an α-haloketone. While direct synthesis from this compound is not extensively documented, the general pathway is a cornerstone of heterocyclic chemistry.

The Hantzsch synthesis and related multicomponent reactions are powerful tools for creating pyridine and dihydropyridine derivatives. wikipedia.orgchemtube3d.comorganic-chemistry.org These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia. chemtube3d.com The propanoic acid moiety could be incorporated by first modifying it into one of these key components.

Table 1: General Strategies for Heterocyclic Derivative Synthesis

| Derivative Class | General Precursors from Propanoic Acid | Key Reaction Type |

|---|---|---|

| Thiazoles | Thioamides, α-haloketones | Hantzsch Thiazole Synthesis |

| Pyridines | Aldehydes, β-ketoesters, Ammonia | Hantzsch Pyridine Synthesis |

Indole-Propanoic Acid Derivatives

The synthesis of indole derivatives is a major focus in medicinal chemistry. The Fischer indole synthesis is a classic and widely used method, which involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. byjus.com To synthesize an indole derivative from this compound, the acid would first need to be converted into a suitable ketone or aldehyde precursor, which could then be reacted with a phenylhydrazine. byjus.com For example, the propanoic acid could be subjected to a Friedel-Crafts acylation to form a ketone, which then serves as the substrate for the Fischer synthesis. This multi-step approach allows for the incorporation of the 3-(3,5-dimethylphenyl)propyl moiety into a new indole ring system.

Another approach involves the reaction of indole itself with acrylic acid under high temperature and pressure in the presence of a strong base like potassium hydroxide, a method used for producing indole-3-propionic acid. google.com Adapting such a method could potentially be explored for creating more complex substituted indole-propanoic acids.

Furan-based Propanoic Acid Derivatives

Furan-containing molecules are valuable synthetic targets. mdpi.com The synthesis of furan-based propanoic acid derivatives can be achieved through various routes. One established method involves the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid, which leads to hydroarylation of the carbon-carbon double bond to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.comnih.gov This suggests a pathway where a furan ring is a starting component, and the aryl group (such as 3,5-dimethylphenyl) is added. Alternatively, constructing the furan ring itself can be accomplished by reacting 1-aryl-3-bromo-3-nitropropenones with cyclic CH acids to yield condensed furan heterocycles. osi.lv

Organotin(IV) Complexes and Carboxylates

Organotin(IV) compounds, particularly carboxylates, are a well-studied class of complexes. nih.gov The synthesis of organotin(IV) complexes with this compound follows a general procedure for forming carboxylate complexes. mdpi.com Typically, the carboxylic acid is first deprotonated with a base, such as sodium or lithium hydroxide, to form the corresponding carboxylate salt. This salt is then reacted with an organotin(IV) halide, such as triphenyltin(IV) chloride or dibutyltin(IV) dichloride, in a suitable solvent like methanol or ethanol. mdpi.comrsc.org The resulting organotin(IV) carboxylate precipitates from the reaction mixture and can be isolated by filtration.

Reaction Scheme for Organotin(IV) Complex Formation:

R-COOH + NaOH → R-COONa + H₂O

R-COONa + Ph₃SnCl → R-COOSnPh₃ + NaCl

These reactions generally proceed in high yield and result in stable, well-defined complexes.

Methodologies for Derivatization

Esterification Reactions

Esterification is a fundamental transformation of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. askfilo.comchemguide.co.uk The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com

For this compound, reaction with various alcohols (e.g., methanol, ethanol, propanol) under these conditions would yield the corresponding methyl, ethyl, or propyl esters. Studies on propanoic acid esterification show that reaction rates and yields are influenced by temperature, catalyst concentration, and the molar ratio of alcohol to acid. ceon.rsresearchgate.net

Table 2: Fischer Esterification Conditions for Propanoic Acids

| Parameter | Condition | Effect on Reaction |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ | Increases reaction rate |

| Reactants | Carboxylic Acid, Alcohol | Forms ester and water |

| Temperature | Heating to reflux | Drives reaction towards products |

Amidation and Peptide Coupling Strategies

The conversion of the carboxylic acid group of this compound into an amide is another key derivatization strategy. This is typically achieved by first "activating" the carboxylic acid with a coupling reagent, followed by the addition of an amine. researchgate.net

Commonly used peptide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). researchgate.netuni-kiel.de The general principle involves the formation of a highly reactive intermediate (e.g., an O-acylisourea with DCC) that is readily attacked by the nucleophilic amine to form the stable amide bond. researchgate.net This methodology is robust and allows for the coupling of the acid with a wide variety of primary and secondary amines to produce a diverse library of amide derivatives.

Table 3: Common Peptide Coupling Reagents

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used, forms urea byproduct |

| Uronium/Aminium Salts | HATU, HBTU | High coupling efficiency, low racemization researchgate.net |

Oxidation and Reduction Reactions

The chemical reactivity of this compound is dictated by its three principal functional components: the carboxylic acid group, the propane side chain, and the dimethyl-substituted benzene ring. These sites exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation Reactions

The aromatic methyl groups are susceptible to strong oxidizing agents. Treatment of alkylbenzenes with potassium permanganate (KMnO₄) is a classic method for converting the alkyl side chain into a carboxylic acid group study.comlibretexts.orgpressbooks.pub. In the case of this compound, a vigorous oxidation using a reagent like hot, basic KMnO₄ would be expected to oxidize the two methyl groups on the benzene ring, potentially converting the molecule into 3-(3,5-Dicarboxyphenyl)propanoic acid study.commasterorganicchemistry.com. The reaction works for alkyl chains that have a hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic position) libretexts.orgpressbooks.pub. The benzene ring itself is generally resistant to oxidation by permanganate libretexts.orgpressbooks.pub.

The propanoic acid side chain can also undergo oxidation. In biological systems, for instance, analogous compounds like 3-phenylpropionic acid are metabolized through a pathway similar to fatty acid beta-oxidation. This process involves the shortening of the aliphatic side chain nih.gov.

Reduction Reactions

The carboxylic acid functional group is the most readily reducible part of the molecule. It can be reduced to the corresponding primary alcohol, 3-(3,5-Dimethylphenyl)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This is a standard transformation for converting carboxylic acids to alcohols nih.gov.

Alternatively, the benzene ring can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like rhodium or ruthenium at high pressures and temperatures can reduce the aromatic ring to a cyclohexane ring, yielding 3-(3,5-Dimethylcyclohexyl)propanoic acid. The synthesis of the parent compound, 3-phenylpropanoic acid, is often achieved by the hydrogenation of cinnamic acid, which demonstrates the reduction of a carbon-carbon double bond in the side chain without affecting the aromatic ring wikipedia.orgchemicalbook.com.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions for this compound primarily involve the carboxylic acid group, which undergoes nucleophilic acyl substitution. The electron-rich nature of the 3,5-dimethylphenyl ring makes it generally unreactive toward nucleophilic aromatic substitution (SₙAr), which typically requires electron-withdrawing groups to activate the ring.

The most common nucleophilic acyl substitution reactions are esterification and amidation.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol to form an ester. This reaction, known as Fischer esterification, is an equilibrium process. For the closely related 3-phenylpropionic acid, esterification with benzyl alcohol has been demonstrated using various acid catalysts researchgate.net.

Amidation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activating the carboxylic acid first, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine to form the corresponding amide. Direct conversion from the carboxylic acid is also possible using coupling agents like dicyclohexylcarbodiimide (DCC) or under high temperatures rsc.org. Studies on 3-phenylpropionic acid have shown its successful conversion to various N-substituted amides by reacting it directly with amines, sometimes with catalytic activation nih.govrsc.org.

The table below summarizes typical nucleophilic acyl substitution reactions.

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 3-(3,5-Dimethylphenyl)propanoate ester |

| Amidation | Amine (R'R''NH) | 1. SOCl₂ 2. Amine | N,N-disubstituted-3-(3,5-dimethylphenyl)propanamide |

Cyclization Reactions for Heterocyclic Formation

The structure of this compound and its derivatives serves as a scaffold for intramolecular cyclization reactions to form various cyclic compounds, including heterocycles.

A prominent example involves the cyclization of N-aryl-β-alanines, which are structurally analogous to derivatives of this compound. N-(3,5-Dimethylphenyl)-β-alanine, when treated with urea followed by acid-catalyzed cyclization, yields 1-(3,5-dimethylphenyl)-dihydropyrimidine-2,4(1H,3H)-dione. A similar reaction with potassium thiocyanate produces the corresponding 2-thio analogue. These reactions demonstrate the formation of six-membered heterocyclic rings.

Furthermore, the parent compound, 3-phenylpropanoic acid, can undergo intramolecular Friedel-Crafts acylation. In the presence of a strong acid like polyphosphoric acid, the carboxylic acid group can acylate the aromatic ring to form a five-membered ketone, 1-indanone wikipedia.org. It is expected that this compound would undergo a similar reaction to yield 4,6-dimethyl-2,3-dihydro-1H-inden-1-one.

The following table outlines potential cyclization reactions.

| Starting Material Derivative | Reagents | Product Type |

| N-(3,5-Dimethylphenyl)-β-alanine | 1. Urea 2. HCl | Dihydropyrimidinedione |

| N-(3,5-Dimethylphenyl)-β-alanine | 1. KSCN 2. HCl | Dihydropyrimidine-2-thione |

| This compound | Polyphosphoric Acid | Indanone |

Purification and Isolation Techniques for Research Applications

Effective purification and isolation are critical for obtaining this compound of high purity for research purposes. The primary methods employed are recrystallization and chromatography.

Recrystallization Protocols

Recrystallization is a standard technique for purifying solid compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature ucalgary.ca. For this compound, an ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

The choice of solvent is critical. Given the molecule's structure—a polar carboxylic acid group attached to a larger, nonpolar aromatic backbone—a solvent of intermediate polarity or a mixed-solvent system is often effective rochester.edu.

Potential Recrystallization Solvents:

Water: Due to the carboxylic acid group, there is some solubility in hot water, while it is much less soluble in cold water, making water a potential, albeit likely poor, solvent on its own rochester.edu.

Aqueous Ethanol/Methanol: A mixture of an alcohol and water can be fine-tuned to achieve the desired solubility profile. The compound is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then reheated to clarify and allowed to cool slowly rochester.edu.

Hexane/Ethyl Acetate: For less polar impurities, dissolving the compound in a good solvent like hot ethyl acetate and then adding a poor solvent like hexane can induce crystallization rochester.edu.

Water/Phenol Mixtures: For aromatic polycarboxylic acids, mixtures of water and phenols (like cresol) have been used effectively as recrystallization solvents at high temperatures google.com.

The general protocol involves dissolving the impure solid in a minimum amount of a suitable hot solvent, filtering the hot solution if insoluble impurities are present, allowing the solution to cool slowly to induce crystal formation, and finally collecting the purified crystals by vacuum filtration ucalgary.ca.

Chromatographic Separation Methods

Chromatography is a powerful technique for the separation and purification of compounds from complex mixtures. For an aromatic carboxylic acid like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly effective method.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating moderately polar compounds.

Stationary Phase: A nonpolar stationary phase, typically a C18 (octadecylsilyl) or C8 bonded silica, is used.

Mobile Phase: A polar mobile phase is used, commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol nih.gov. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier is typically added to the mobile phase to suppress the ionization of the carboxyl group. Common modifiers include formic acid or trifluoroacetic acid (TFA) sielc.com.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can also offer excellent selectivity for separating aromatic carboxylic acids sielc.comhelixchrom.comsielc.com. For example, a column like Primesep B2, which has both hydrophobic and anion-exchange properties, can effectively separate various aromatic acids using an isocratic mobile phase of water, acetonitrile, and formic acid sielc.com.

The table below details typical HPLC conditions for the purification of aromatic carboxylic acids.

| Parameter | Description |

| Technique | Reversed-Phase HPLC (Ion-Suppression) |

| Stationary Phase | C18-bonded silica |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid or TFA |

| Detection | UV spectrophotometry (typically at ~254 nm) |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon skeleton and the arrangement of protons.

¹H NMR Analysis

Proton (¹H) NMR spectroscopy of 3-(3,5-Dimethylphenyl)propanoic acid is expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) of each signal provide crucial information for structural assignment.

Based on the structure of this compound, the following proton signals are anticipated:

Aromatic Protons: The 3,5-disubstituted aromatic ring contains two types of protons. The proton at position 4 (H-4) would appear as a singlet, while the two equivalent protons at positions 2 and 6 (H-2, H-6) would also appear as a singlet. These aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 7.5 ppm.

Propanoic Acid Chain Protons: The two methylene (B1212753) groups (-CH₂-) of the propanoic acid chain are diastereotopic and would therefore be expected to appear as two distinct triplets. The methylene group adjacent to the aromatic ring (-CH₂-Ar) would likely resonate at a slightly more downfield position (around δ 2.8-3.0 ppm) compared to the methylene group adjacent to the carboxyl group (-CH₂-COOH), which is expected around δ 2.5-2.7 ppm. The coupling between these adjacent methylene groups would result in a triplet-of-triplets pattern for each, though they are often observed as simple triplets due to similar coupling constants.

Methyl Protons: The two methyl groups (-CH₃) attached to the aromatic ring are chemically equivalent and would therefore give rise to a single, sharp singlet in the upfield region of the spectrum, typically around δ 2.2-2.4 ppm. The integration of this signal would correspond to six protons.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is highly dependent on the solvent and concentration. It generally appears as a broad singlet in the far downfield region of the spectrum, often above δ 10 ppm, and its signal can be exchanged with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Data for this compound Please note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (Aromatic) | ~6.8 | s | 2H |

| H-4 (Aromatic) | ~6.7 | s | 1H |

| -CH₂-Ar | ~2.9 | t | 2H |

| -CH₂-COOH | ~2.6 | t | 2H |

| Ar-CH₃ | ~2.3 | s | 6H |

| -COOH | >10 | br s | 1H |

s = singlet, t = triplet, br s = broad singlet

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts for the carbon atoms are as follows:

Carbonyl Carbon: The carbon of the carboxyl group (C=O) is the most deshielded and will appear at the furthest downfield position, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The aromatic carbons will resonate in the region of δ 120-145 ppm. The carbon atoms bearing the methyl groups (C-3, C-5) and the carbon attached to the propanoic acid chain (C-1) will be quaternary and generally show weaker signals. The protonated aromatic carbons (C-2, C-4, C-6) will have more intense signals.

Aliphatic Carbons: The two methylene carbons of the propanoic acid chain will appear in the upfield region, typically between δ 30-40 ppm. The carbon of the methyl groups will be the most shielded, appearing at around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Please note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 |

| C-1 (Aromatic, Quaternary) | ~140 |

| C-3, C-5 (Aromatic, Quaternary) | ~138 |

| C-4 (Aromatic, CH) | ~128 |

| C-2, C-6 (Aromatic, CH) | ~126 |

| -CH₂-Ar | ~35 |

| -CH₂-COOH | ~30 |

| Ar-CH₃ | ~21 |

Multinuclear NMR (e.g., ¹¹⁹Sn NMR) for Organometallic Derivatives

While no specific organometallic derivatives of this compound are prominently featured in the literature, the formation of such compounds, for instance with organotin moieties, would necessitate the use of multinuclear NMR for full characterization. If this compound were to be converted into an organotin carboxylate, ¹¹⁹Sn NMR spectroscopy would be a critical analytical technique.

The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. For example, a four-coordinate tin in a triorganotin carboxylate typically exhibits a ¹¹⁹Sn chemical shift in a different range compared to a five- or six-coordinate tin in a diorganotin dicarboxylate. This information, combined with the magnitude of the tin-carbon (¹J(¹¹⁹Sn, ¹³C)) and tin-proton (²J(¹¹⁹Sn, ¹H)) coupling constants, can provide detailed insights into the structure of the organometallic derivative in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of C₁₁H₁₄O₂ is 178.0994 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

In addition to the molecular ion peak [M]⁺, HRMS analysis would also reveal characteristic fragment ions. The fragmentation of this compound would likely involve cleavage of the propanoic acid side chain. Common fragmentation pathways could include the loss of the carboxyl group (-COOH, 45 Da) or the entire propanoic acid side chain. The benzylic cleavage to form a stable dimethylbenzyl cation or a related tropylium (B1234903) ion is also a probable fragmentation pathway, which would be observed at m/z 119.

Table 3: Predicted HRMS Data for this compound Please note: This is a predicted data table. Actual fragmentation patterns can be influenced by the ionization method.

| m/z (Predicted) | Possible Fragment Ion |

| 178.0994 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) |

| 161.0966 | [M - OH]⁺ |

| 133.0653 | [M - COOH]⁺ |

| 119.0861 | [C₉H₁₁]⁺ (Dimethylbenzyl cation) |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion from rearrangement) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring.

Key expected absorption bands include:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the stretching vibration of the carbonyl group (C=O) in the carboxylic acid.

C-O Stretch: A medium intensity band for the C-O stretching vibration of the carboxylic acid is expected in the region of 1210-1320 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene and methyl groups will appear in the region of 2850-3000 cm⁻¹.

Aromatic C=C Bending: Characteristic "fingerprint" bands for the substituted benzene (B151609) ring will be present in the 1450-1600 cm⁻¹ region and also in the lower wavenumber region (below 900 cm⁻¹), which can be indicative of the substitution pattern.

Table 4: Predicted IR Absorption Bands for this compound Please note: This is a predicted data table based on typical functional group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad, Strong |

| ~3030 | C-H stretch (Aromatic) | Medium |

| 2850-2960 | C-H stretch (Aliphatic) | Medium |

| ~1710 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| 1450-1600 | C=C stretch (Aromatic) | Medium |

| 1210-1320 | C-O stretch (Carboxylic acid) | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

A thorough search of crystallographic databases reveals that the specific crystal structure of this compound has not yet been reported. However, the crystallographic data of a closely related analogue, 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, offers significant insights into the likely solid-state conformation and packing of this compound. mdpi.com

The structural analysis of 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid shows that it crystallizes in the monoclinic P2₁/c space group. mdpi.com A predominant feature of its crystal structure is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules. mdpi.com This is a common and highly stable motif observed in the crystal structures of many carboxylic acids. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈F₆O₂ |

| Formula Weight | 286.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456(4) |

| b (Å) | 5.0987(2) |

| c (Å) | 17.9898(6) |

| α (°) | 90 |

| β (°) | 98.878(2) |

| γ (°) | 90 |

| Volume (ų) | 1118.98(7) |

| Z | 4 |

Interactive Data Table: Click on headers to sort.

Based on the structure of this analogue, it is highly probable that this compound would also crystallize to form similar hydrogen-bonded dimers. The propanoic acid side chain in the trifluoromethyl analogue exhibits a bent conformation. mdpi.com It is conceivable that the dimethyl-substituted compound would adopt a comparable, if not identical, conformation in the solid state. The substitution of trifluoromethyl groups with methyl groups would likely influence the unit cell parameters and intermolecular packing due to differences in size and electronic properties, but the fundamental hydrogen bonding pattern is expected to be preserved.

The analysis of various phenylpropanoic acid derivatives reveals that the formation of cyclic dimers via O-H···O hydrogen bonds is a recurring supramolecular motif. mdpi.comnih.govscienceopen.com The conformation of the propanoic acid side chain, however, can vary, with both extended (trans) and bent (gauche) conformations being observed in different structures. mdpi.comnih.gov For this compound, computational modeling in conjunction with powder X-ray diffraction data would be beneficial to predict its most likely crystal structure in the absence of single-crystal data.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 3-(3,5-Dimethylphenyl)propanoic acid, DFT calculations can elucidate its conformational preferences, electronic properties, and predict its spectroscopic signatures.

The flexibility of the propanoic acid side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to minima on the potential energy surface.

Theoretical studies on similar structures, such as 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, have utilized DFT methods like B3LYP with basis sets such as aug-cc-pvDZ to perform these analyses. By systematically rotating the rotatable bonds—specifically the C-C bonds in the propanoic acid chain—a set of plausible starting geometries can be generated. Each of these structures is then subjected to geometry optimization to find the nearest local energy minimum. The relative energies of these optimized conformers are then compared to identify the global minimum, which represents the most stable conformation of the molecule in the gas phase. For phenylpropanoic acids, the orientation of the carboxylic acid group relative to the phenyl ring is a key determinant of conformational energy.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (trans) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 0.85 | 14.5 |

| 3 | -60° (gauche) | 0.85 | 14.5 |

| 4 | 0° (cis) | 4.50 | 0.1 |

Note: This table is illustrative and based on typical findings for similar phenylpropanoic acids. The values are not derived from a specific study on this compound.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO is likely centered on the carboxylic acid group, particularly the π* orbital of the carbonyl group.

Table 2: Calculated Electronic Properties (Illustrative Example)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: These values are representative for a molecule of this type, calculated at a common level of theory like B3LYP/6-31G(d), and are for illustrative purposes only.

DFT calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) within the molecule's optimized geometry, it is possible to predict the chemical shifts. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C-C stretching and bending modes of the aromatic ring and alkyl chain. Comparing the computed spectrum with the experimental one can confirm the structure and identify specific functional groups.

Molecular Docking and Simulation Studies

While DFT provides insights into the intrinsic properties of a single molecule, molecular docking and simulation studies are used to explore its interactions with biological macromolecules, such as proteins or enzymes. These studies are fundamental in the field of drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity. This can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose over time. MD simulations model the atomic motions of the system, providing a more dynamic and realistic view of the binding event and allowing for the calculation of more accurate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For phenylpropanoic acid derivatives, which are known to exhibit a range of biological effects, QSAR is a valuable tool for designing new, more potent analogues. nih.govsphinxsai.com

A QSAR study involves several key steps:

Data Set: A collection of phenylpropanoic acid analogues with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding) is required.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, electrotopological state (E-state) indices, and structural keys. sphinxsai.com

3D descriptors: Steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment, partial charges).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using an external set of molecules not included in the model-building process. nih.govsphinxsai.com

For a series of compounds including this compound, a QSAR model might reveal that descriptors related to hydrophobicity (like logP), the electronic nature of the substituents on the phenyl ring, and the steric bulk of the molecule are critical for a specific biological activity. researchgate.net Such models provide a quantitative framework for understanding the structure-activity landscape and for prioritizing the synthesis of new derivatives with enhanced potency. jocpr.com

Biological and Pharmacological Research

Investigation of Receptor Agonism and Antagonism

G-protein-coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has been identified as a significant therapeutic target for type 2 diabetes. nih.govnih.govpatsnap.com This receptor is highly expressed in pancreatic beta cells and is activated by medium and long-chain free fatty acids. patsnap.com The activation of GPR40 in these cells enhances glucose-stimulated insulin (B600854) secretion (GSIS). nih.govpatsnap.com This glucose-dependent mechanism is particularly advantageous as it minimizes the risk of hypoglycemia, a common side effect associated with other antidiabetic medications. patsnap.com

The signaling cascade initiated by GPR40 activation involves the Gq/11 protein, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com This process increases intracellular calcium levels, which in turn triggers the exocytosis of insulin granules. patsnap.com Furthermore, GPR40 activation in enteroendocrine cells of the intestine stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which further amplifies insulin secretion. patsnap.comfrontiersin.org

Synthetic GPR40 agonists, which often feature a carboxylic acid headgroup and a hydrophobic tail, are designed to mimic the action of endogenous fatty acids. nih.govpatsnap.com Phenylpropanoic acid derivatives represent a class of compounds that have been explored for GPR40 agonism. nih.gov Research in this area has led to the development of various agonists, including partial and full agonists that bind to distinct allosteric sites on the receptor. nih.govnih.gov While specific studies focusing solely on 3-(3,5-Dimethylphenyl)propanoic acid are not detailed, its structural similarity to known GPR40 agonists places it within this class of compounds of interest for diabetes research.

The Prostaglandin (B15479496) E2 (PGE2) receptor EP3, a G-protein-coupled receptor, is involved in diverse physiological processes. nih.govnih.gov Antagonism of this receptor is a therapeutic strategy being investigated for various conditions. nih.gov The 3,5-dimethylphenyl moiety, a key structural feature of this compound, has been incorporated into the design of potent and selective EP3 receptor antagonists.

In one study, a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized containing a (1R)-1-(3,5-dimethylphenyl)-3-methylbutylamine moiety. nih.gov These compounds were evaluated for their binding affinity and antagonist activity at EP3 receptors. nih.gov This research highlights the utility of the 3,5-dimethylphenyl group in developing molecules that can effectively target the EP3 receptor, suggesting its importance in establishing the necessary molecular interactions for antagonism. nih.gov

The integrin receptor αvβ3 is a cell surface receptor that plays a critical role in cell adhesion and signaling. It is particularly implicated in processes such as tumor growth, metastasis, and angiogenesis, making it a target for therapeutic intervention. nih.govnih.gov Ligands for this receptor often contain the arginine-glycine-aspartic acid (RGD) peptide sequence. nih.gov While various antagonists, including peptides and peptidomimetics, have been developed to target αvβ3, specific research directly investigating the interaction of this compound with this receptor is not extensively documented in the available literature.

Enzyme Inhibition Studies

Research into the enzyme inhibitory potential of this compound and its derivatives has shown activity against specific enzymes. For instance, a related compound, 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid, was identified as an inhibitor of 85 kDa cytosolic phospholipase A2 with an IC50 value of 24 microM. This demonstrates that the dimethylphenyl propanoic acid scaffold can be functionalized to create effective enzyme inhibitors.

Antimicrobial Activity Studies

Various derivatives of propanoic acid have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria, including multidrug-resistant strains. The studies show that modifications to the core propanoic acid structure can yield compounds with significant antibacterial activity.

For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated structure-dependent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens. mdpi.com One derivative, featuring a nitro group on a thiophene (B33073) backbone, showed potent activity against S. aureus (MIC of 1 µg/mL) and E. coli (MIC of 8 µg/mL). mdpi.com Another derivative with a 4-Cl substitution was effective against P. aeruginosa with a MIC of 64 µg/mL. mdpi.com

Similarly, studies on 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivatives reported their minimum bactericidal concentration (MBC) values. researchgate.net Certain compounds in this series were effective against S. aureus, E. coli, and P. aeruginosa at concentrations of 350-500 µg/mL. researchgate.net These findings underscore the potential of the propanoic acid scaffold as a basis for developing new antibacterial agents.

Interactive Data Table: Antimicrobial Activity of Propanoic Acid Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for various propanoic acid derivatives against selected bacterial strains, as reported in scientific literature. Note that these are derivatives and not the subject compound itself.

| Compound Class | Bacterium | MIC (µg/mL) | MBC (µg/mL) |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative (nitro-thiophene) mdpi.com | Staphylococcus aureus | 1 | - |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative (nitro-thiophene) mdpi.com | Escherichia coli | 8 | - |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative (4-Cl phenyl) mdpi.com | Pseudomonas aeruginosa | 64 | - |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative (3g) researchgate.net | Staphylococcus aureus | - | 350 |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative (3i) researchgate.net | Staphylococcus aureus | - | 250 |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative (3g) researchgate.net | Escherichia coli | - | 350 |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative (3a) researchgate.net | Escherichia coli | - | 500 |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative (3g) researchgate.net | Pseudomonas aeruginosa | - | 350 |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative (3a) researchgate.net | Pseudomonas aeruginosa | - | 500 |

Antifungal Activity (e.g., Candida albicans)

Currently, there is limited specific research available in peer-reviewed literature detailing the antifungal activity of this compound against Candida albicans or other fungal species. While the broader class of aromatic carboxylic acids has been investigated for antimicrobial properties, dedicated studies focusing on this particular compound's efficacy, mechanism of action, and spectrum of activity against fungal pathogens like C. albicans have not been prominently published.

Anti-inflammatory and Anticancer Research

Research into the therapeutic potential of arylpropanoic acid derivatives has included investigations into their anti-inflammatory and anticancer properties.

Anti-inflammatory Activity: While the broader class of arylpropanoic acids is well-known for its anti-inflammatory effects, specific studies focusing solely on this compound are not extensively detailed in the available literature. However, research on closely related analogs provides insight into the potential of this structural class. For instance, derivatives of 3-arylpropionic acids have been synthesized and evaluated for in vivo anti-inflammatory activity, with some compounds showing significant effects. Studies on compounds like 3-benzoyl-propionic acid have demonstrated reductions in inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as decreased cell migration in inflammatory models.

Anticancer Activity: The anticancer potential of propanoic acid derivatives has been an area of active investigation. Studies on various substituted 3-arylpropanoic acid compounds have shown structure-dependent anticancer activity. For example, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their effects on A549 non-small cell lung cancer cells, with certain compounds demonstrating the ability to reduce cell viability and migration. Similarly, other research has identified novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with potent antiproliferative activity against both drug-sensitive and drug-resistant lung cancer cell lines. However, specific research detailing the cytotoxic or antiproliferative effects of this compound itself against cancer cell lines is not prominently available.

Neurotransmitter Modulation and Receptor Interactions

The interaction of propanoic acid derivatives with neurotransmitter systems is a significant area of pharmacological research, particularly concerning glutamate (B1630785) receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for fast excitatory synaptic transmission in the central nervous system.

Derivatives of 2-amino-3-arylpropanoic acid have been designed and synthesized as agonists for the glycine (B1666218) binding site of the NMDA receptor. These studies focus on how modifications to the aromatic part of the molecule influence potency and selectivity for different NMDA receptor subtypes (GluN1/2A-D). While this indicates that the propanoic acid scaffold is active within the central nervous system, direct research on the modulatory effects or receptor binding profile of this compound on neurotransmitter systems has not been specifically reported.

In Vivo Efficacy Studies and Pharmacokinetics

Research on related structures provides some context. For example, pharmacokinetic studies have been conducted on N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, an experimental anticonvulsant that also contains a dimethylphenyl group. That study revealed extensive first-pass metabolism in rats, highlighting how metabolic pathways can significantly affect the bioavailability of such compounds. Additionally, a metabolite of certain synthetic phenolic antioxidants, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, has been identified as a urinary biomarker in rats and humans, indicating that this type of structure is absorbed and metabolized in vivo. However, without specific studies, the in vivo behavior of this compound remains uncharacterized.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the arylpropanoic acid class, SAR investigations have been crucial in optimizing therapeutic effects.

General SAR studies on 3-arylpropionic acids have explored how introducing different substituents to the propionic acid chain or the phenyl ring can modulate activity. For instance, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the nature of substituents played a critical role in their anticancer and antioxidant activities. Similarly, the development of NMDA receptor glycine site agonists from (R)-2-amino-3-triazolpropanoic acid analogues involved systematic structural variations to assess effects on potency and receptor subtype selectivity. These studies underscore the importance of the substitution pattern on the aromatic ring for biological activity. However, specific SAR studies that systematically analyze the contribution of the 3,5-dimethylphenyl moiety in this compound to a particular biological activity are not extensively documented.

Interactions with Biomolecules (e.g., DNA binding)

The ability of small molecules to interact with biomolecules like DNA is a key aspect of their mechanism of action, particularly for anticancer agents. Non-covalent interactions, such as intercalation or groove binding, can disrupt DNA replication and transcription in cancer cells.

While there is no specific published research on the DNA binding properties of this compound, studies on other aromatic compounds provide a framework for such potential interactions. For example, flavonoid analogues containing a 3,5-di-tert-butyl-4-hydroxyphenyl group have been synthesized and their binding to calf thymus DNA (ctDNA) evaluated. These studies, often using UV-spectroscopy and molecular docking, can determine the mode and strength of the interaction. Another study demonstrated that 1,3,5-Tris(4-carboxyphenyl)benzene interacts with DNA, with computational models suggesting minor groove binding. These examples show that aromatic carboxylic acids can interact with DNA, but experimental evidence for this compound is currently lacking.

Applications in Advanced Materials Science

Role as Building Blocks for Complex Molecules

3-(3,5-Dimethylphenyl)propanoic acid serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules with tailored properties. The carboxylic acid moiety provides a reactive site for a variety of chemical transformations, while the 3,5-dimethylphenyl group influences the steric and electronic properties of the resulting compounds.

This foundational role is analogous to how other propanoic acid derivatives are utilized in synthesizing complex structures. For instance, various 3-aryl-3-(furan-2-yl)propanoic acid derivatives are synthesized through the hydroarylation of the carbon-carbon double bond in furan-containing propenoic acids. mdpi.com Similarly, derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids are synthesized from N-phenyl-N-thiocarbamoyl-β-alanine, showcasing the utility of the propanoic acid backbone in creating heterocyclic compounds with potential biological activity. nih.govresearchgate.net The development of new sets of molecular building blocks, such as TIDA boronates, which snap together to form complex 3D molecules, highlights the importance of having a diverse library of foundational chemical structures, a category where this compound and its derivatives fit well. sciencedaily.com

The synthesis of N,N-disubstituted β-amino acids and their derivatives with thiazole (B1198619) and other aromatic fragments further illustrates the importance of the propanoic acid structure in creating molecules with specific functionalities. researchgate.net Research has also explored the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential antimicrobial agents, demonstrating the role of the propanoic acid scaffold in developing bioactive compounds. nih.gov

Development of Surface-Active Comonomers for Adhesion

A significant application of derivatives of this compound is in the development of surface-active comonomers for adhesive applications. These comonomers can enhance the bonding between different materials, a crucial aspect in fields such as dentistry and microelectronics.

A notable example is the synthesis of N-2-propionic acid-N-3-(2-hydroxy-1-methacryloxy)propyl-3,5-dimethylaniline sodium salt (N35A). This compound was synthesized from N-(3,5-dimethylphenyl)alanine, a close structural relative of this compound. nih.gov The synthesis involved the condensation of ethyl-2-bromopropionate with 3,5-dimethylaniline, followed by hydrolysis and subsequent reaction with glycidyl (B131873) methacrylate. nih.gov

The resulting comonomer, N35A, demonstrated promising properties for adhesive bonding. When compared to a commercially used bonding agent, Na-NTG-GMA, N35A exhibited better color stability. nih.gov In terms of adhesion-promoting capability, the shear bond strengths of a hybrid composite to human dentin using N35A were found to be comparable to those achieved with Na-NTG-GMA, with values of 30.2 MPa and 29.7 MPa, respectively. nih.gov This indicates that the incorporation of the 3,5-dimethylphenyl group into the comonomer structure can lead to effective adhesive properties. nih.gov

Table 1: Shear Bond Strengths of Adhesive Comonomers

| Comonomer | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |

|---|---|---|

| N35A | 30.2 | 7.5 |

Integration into Polymer and Composite Systems

The ability of this compound derivatives to be incorporated into polymers is a key aspect of their utility in materials science. The presence of a polymerizable group, often introduced through chemical modification of the carboxylic acid function, allows these molecules to be integrated into larger polymer chains and composite systems.

The surface-active comonomer N35A, derived from a related structure, was shown to polymerize within minutes at room temperature when dissolved in a solution containing a radical initiator like benzoyl peroxide. nih.gov This polymerization capability is essential for its function as an adhesive, as it allows for the formation of a strong, cross-linked polymer network at the interface of the materials being bonded.

The broader context of polymer science shows that complex polymers are often created from a variety of monomers to achieve specific properties. ontosight.ai Monomers containing carboxylic acids, amines, alcohols, and isocyanates can be combined to form polymers with ester, amine, and urethane (B1682113) linkages. ontosight.ai While not directly involving this compound, this principle illustrates how it could be chemically modified and integrated into such complex polymer systems to impart specific characteristics, such as hydrophobicity or altered mechanical properties, due to its dimethylphenyl group.

Functional Dye Synthesis

The aromatic nature of the 3,5-dimethylphenyl group in this compound makes it a potential component in the synthesis of functional dyes. The electronic properties of the aromatic ring can be tuned by substituents, which in turn can influence the color and performance of the resulting dye.

While direct synthesis of dyes from this compound is not extensively documented in the provided context, the synthesis of related compounds points to its potential. For example, synthetic thiazole derivatives, which can be derived from β-amino acids, are known to be used in functional dye synthesis. researchgate.net Azo dyes, a significant class of synthetic colorants, are created by coupling a diazonium salt with an electron-rich coupling component. unn.edu.ngmdpi.com The 3,5-dimethylphenyl moiety could potentially serve as or be incorporated into such a coupling component.

The synthesis of functionalized rhodamine dyes, for instance, involves the condensation of meta-aminophenols with anhydride (B1165640) reagents. researchgate.net Although a different synthetic route, it underscores the principle of using substituted aromatic building blocks to create complex dye molecules. The synthesis of new azo dyes often involves diazotized aniline (B41778) derivatives, highlighting the importance of the aromatic amine component in determining the final properties of the dye. mdpi.com

Electrochemical Applications (e.g., rechargeable batteries)

The field of electrochemistry offers potential applications for this compound and its derivatives, particularly in the synthesis of novel materials for energy storage and other electrochemical systems.

One area of application is in electrochemical synthesis. For instance, the electrochemical carboxylation of (1-bromo-2,2,2-trifluoroethyl)arenes has been shown to be an efficient method for producing 2-aryl-3,3,3-trifluoropropanoic acids. researchgate.net This process involves the electrochemical fixation of carbon dioxide and has been applied to the synthesis of β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This demonstrates the utility of electrochemical methods in modifying molecules with a similar aryl-propanoic acid scaffold.

While direct application in rechargeable batteries is not detailed, the versatility of the compound's structure suggests possibilities. The carboxylic acid group could be used to anchor the molecule to electrode surfaces, while the aromatic ring could be functionalized to participate in redox reactions. The development of new materials for batteries often relies on the synthesis of novel organic compounds with specific electrochemical properties.

Environmental and Biodegradation Research

Aerobic Biodegradation Studies

No peer-reviewed studies detailing the aerobic biodegradation of 3-(3,5-Dimethylphenyl)propanoic acid by specific microbial consortia or isolates are currently available. Research in this area would be necessary to determine its persistence in environments where aerobic microorganisms are prevalent. Such studies would typically involve incubating the compound with environmental samples (e.g., soil, activated sludge) and monitoring its disappearance over time, often accompanied by measurements of oxygen consumption or carbon dioxide evolution.

Environmental Fate and Behavior Analysis

Specific experimental data on the environmental fate and behavior of this compound, including its potential for mobility, adsorption to soil particles, and partitioning into different environmental compartments, have not been reported. Understanding these parameters is crucial for assessing its potential environmental exposure and risk.

Degradation Pathways and Metabolite Identification

The metabolic pathway for the degradation of this compound has not been elucidated. Research on analogous compounds suggests potential initial steps, such as oxidation of the propanoic acid side chain or hydroxylation of the aromatic ring. However, without direct experimental evidence, the specific enzymes involved and the subsequent intermediate metabolites for this compound remain unknown. Identifying these degradation products is essential for a complete understanding of its environmental impact, as metabolites can sometimes be more persistent or toxic than the parent compound.

Q & A

Q. What are the recommended methods for synthesizing 3-(3,5-Dimethylphenyl)propanoic acid in laboratory settings?

The compound is commonly synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed cross-coupling reaction, using 3,5-dimethylphenylboronic acid and a β-bromopropanoic acid derivative. Post-reaction purification involves recrystallization or column chromatography to isolate the product. Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical for yield improvement .

Q. How can researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by verifying substituent positions and methyl group presence. High-Performance Liquid Chromatography (HPLC) assesses purity (>97% recommended for biological studies). Mass Spectrometry (MS) validates molecular weight (240.3 g/mol), while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What standard biochemical assays are employed to study enzymatic interactions of this compound?

Enzyme activity assays using spectrophotometry monitor interactions with phenylacetate-CoA ligase. For example, coupling the reaction with DTNB (5,5′-dithiobis-2-nitrobenzoic acid) quantifies free CoA release via absorbance at 412 nm. Michaelis-Menten kinetics determine substrate affinity (Km) and catalytic efficiency (kcat) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the molecular mechanisms of enzyme inhibition by this compound?

Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to active sites of target enzymes like phenylacetate-CoA ligase. Site-directed mutagenesis validates critical residues (e.g., catalytic triad). Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers design stability studies to assess temporal degradation effects in long-term experiments?

Accelerated stability testing under controlled conditions (e.g., 40°C/75% RH for 6 months) simulates degradation. HPLC-MS monitors degradation products (e.g., decarboxylation or oxidation byproducts). For cell-based studies, time-course assays evaluate metabolic half-life using isotopically labeled (¹³C) compound .

Q. What methodologies are suitable for identifying cellular pathways modulated by exposure to this compound?

Transcriptomics (RNA-seq or microarrays) identifies differentially expressed genes in pathways like aromatic compound metabolism. Metabolomics (LC-MS) profiles intermediates (e.g., phenylacetyl-CoA). CRISPR-Cas9 knockout libraries screen for genetic vulnerabilities, linking pathways to compound activity .

Q. How can contradictory data regarding the compound’s effects on metabolic intermediates be reconciled in meta-analyses?

Multivariate statistical analysis (e.g., PCA or PLS-DA) accounts for variables like cell type, exposure duration, and metabolite extraction protocols. Dose-response meta-regression identifies thresholds for contradictory outcomes (e.g., dual roles as substrate/inhibitor at varying concentrations) .

Q. What techniques are recommended for determining the subcellular localization of this compound in eukaryotic cells?

Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy visualizes compartmentalization (e.g., mitochondrial vs. nuclear accumulation). Subcellular fractionation followed by LC-MS/MS quantification validates localization. Immunogold labeling in TEM provides ultrastructural resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.